Monoisooctyl maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

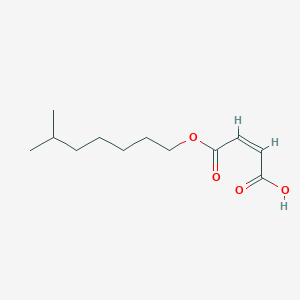

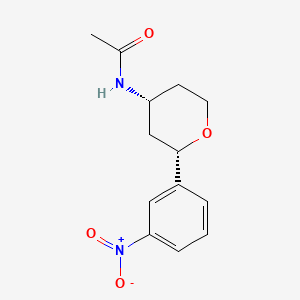

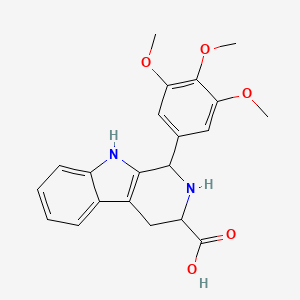

L’acide butènedioïque(2Z)-, monoisooctyl ester est un composé organique qui appartient à la classe des esters. Il est dérivé de l’acide butènedioïque, communément appelé acide maléique, et de l’isooctanol. Ce composé se caractérise par sa configuration structurale unique, où le groupe ester est attaché à l’isomère 2Z de l’acide butènedioïque. Le composé est utilisé dans diverses applications industrielles en raison de ses propriétés chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide butènedioïque(2Z)-, monoisooctyl ester implique généralement l’estérification de l’acide maléique avec l’isooctanol. La réaction est catalysée par un catalyseur acide, tel que l’acide sulfurique ou l’acide p-toluènesulfonique, et est effectuée sous reflux. La réaction peut être représentée comme suit :

Acide maléique+IsooctanolCatalyseur acideAcide butènedioïque(2Z)-, monoisooctyl ester+Eau

Méthodes de production industrielle

En milieu industriel, la production de l’acide butènedioïque(2Z)-, monoisooctyl ester est réalisée dans de grands réacteurs où les réactifs sont alimentés en continu et le produit est retiré en continu. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés. Le processus peut également impliquer l’utilisation de la distillation azéotropique pour éliminer l’eau et conduire la réaction à son terme.

Analyse Des Réactions Chimiques

Types de réactions

L’acide butènedioïque(2Z)-, monoisooctyl ester subit diverses réactions chimiques, notamment :

Hydrolyse : L’ester peut être hydrolysé pour reformer l’acide maléique et l’isooctanol en présence d’eau et d’un catalyseur acide ou basique.

Réduction : Le composé peut être réduit pour former l’alcool correspondant.

Substitution : Le groupe ester peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques avec de l’eau.

Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Nucléophiles tels que les amines ou les alcools.

Principaux produits

Hydrolyse : Acide maléique et isooctanol.

Réduction : Alcool correspondant.

Substitution : Divers esters substitués selon le nucléophile utilisé.

Applications de recherche scientifique

L’acide butènedioïque(2Z)-, monoisooctyl ester a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse d’autres composés organiques.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques.

Médecine : Investigé pour son utilisation potentielle dans les systèmes d’administration de médicaments.

Industrie : Utilisé comme plastifiant et dans la production de polymères et de résines.

Applications De Recherche Scientifique

2-Butenedioic acid(2Z)-, monoisooctyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used as a plasticizer and in the production of polymers and resins.

Mécanisme D'action

Le mécanisme d’action de l’acide butènedioïque(2Z)-, monoisooctyl ester implique son interaction avec diverses cibles moléculaires. Le groupe ester peut subir une hydrolyse pour libérer de l’acide maléique, qui peut ensuite participer à diverses voies biochimiques. Les effets du composé sont médiés par son interaction avec les enzymes et autres protéines impliquées dans ces voies.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide butènedioïque(2Z)-, dibutyl ester

- Acide butènedioïque(2Z)-, diéthyl ester

- Acide butènedioïque(2Z)-, monobutyl ester

Unicité

L’acide butènedioïque(2Z)-, monoisooctyl ester est unique en raison de son groupe ester spécifique dérivé de l’isooctanol, qui lui confère des propriétés physiques et chimiques distinctes par rapport aux autres esters de l’acide butènedioïque. Cette unicité le rend approprié pour des applications spécifiques où d’autres esters peuvent ne pas être aussi efficaces.

Propriétés

Numéro CAS |

30137-97-4 |

|---|---|

Formule moléculaire |

C12H20O4 |

Poids moléculaire |

228.28 g/mol |

Nom IUPAC |

(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- |

Clé InChI |

FDNBQVCBHKEDOJ-FPLPWBNLSA-N |

SMILES isomérique |

CC(C)CCCCCOC(=O)/C=C\C(=O)O |

SMILES canonique |

CC(C)CCCCCOC(=O)C=CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)